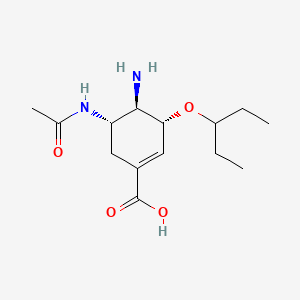
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
描述
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a chemical compound closely related to Oseltamivir, an antiviral medication commonly used to treat and prevent influenza. This compound is an impurity that can form during the synthesis or degradation of Oseltamivir. Understanding its properties, preparation methods, and applications is crucial for ensuring the quality and efficacy of antiviral drugs.
生化分析
Biochemical Properties
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid plays a significant role in biochemical reactions, particularly in the context of its parent compound, Oseltamivir. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme neuraminidase, which is crucial for the replication of influenza viruses. This compound inhibits neuraminidase, thereby preventing the release of new viral particles from infected cells. This inhibition is essential for controlling the spread of the virus within the host .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In infected cells, this compound disrupts the normal functioning of the viral neuraminidase enzyme, leading to a decrease in viral load and an overall reduction in the severity of the infection .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the neuraminidase enzyme. By binding to the active site of neuraminidase, this compound inhibits the enzyme’s activity, preventing the cleavage of sialic acid residues on the surface of host cells. This inhibition blocks the release of new viral particles, thereby limiting the spread of the virus. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the antiviral response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of viral replication, although the extent of this inhibition may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits viral replication without causing significant toxic or adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to determine the optimal dosage that maximizes the antiviral effects while minimizing any harmful side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its parent compound, Oseltamivir. This compound interacts with enzymes and cofactors involved in the metabolism of Oseltamivir, influencing metabolic flux and metabolite levels. The primary metabolic pathway involves the conversion of Oseltamivir to its active form, Oseltamivir carboxylate, which then exerts its antiviral effects. This compound may also undergo further metabolic transformations, contributing to its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its antiviral activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The distribution of this compound within the body is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound to the site of viral replication, such as the endoplasmic reticulum or Golgi apparatus, enhances its ability to inhibit neuraminidase and disrupt viral assembly and release .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid typically involves the acetylation of Oseltamivir or its intermediates. The reaction conditions include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of Oseltamivir and its impurities, including this compound, is performed using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to minimize the formation of unwanted impurities. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
化学反应分析
Types of Reactions: 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
科学研究应用
Chemistry: In chemistry, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is used as a reference compound for studying the synthesis and degradation pathways of Oseltamivir. It helps researchers understand the chemical stability and reactivity of the drug.
Biology: In biological research, this compound is used to investigate the metabolic pathways and pharmacokinetics of Oseltamivir. It aids in identifying potential metabolites and understanding the drug's mechanism of action.
Medicine: In the medical field, this compound is studied to assess the purity and quality of Oseltamivir formulations. It helps ensure that the antiviral drug is free from harmful impurities.
Industry: In the pharmaceutical industry, this compound is used to develop analytical methods for detecting and quantifying impurities in Oseltamivir. It ensures that the final product meets regulatory standards and is safe for consumption.
作用机制
The mechanism by which 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid exerts its effects is not well understood, as it is primarily an impurity rather than an active drug. its presence can influence the overall efficacy and safety of Oseltamivir. The molecular targets and pathways involved in its formation and degradation are similar to those of Oseltamivir, involving the inhibition of the influenza virus neuraminidase enzyme.
相似化合物的比较
Oseltamivir: The parent compound, used as an antiviral medication.
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A similar antiviral drug with a slightly different chemical structure.
Uniqueness: 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is unique in that it is an impurity rather than an active drug. Its formation can occur during the synthesis or degradation of Oseltamivir, and it is important to control its levels to ensure the quality of the final product.
属性
IUPAC Name |
(3R,4R,5S)-5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(13(12)15)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPOADZCFCZMRW-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)NC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364932-19-3 | |
| Record name | 4-N-Desacetyl-5-N-acetyl oseltamivir acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364932193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-N-DESACETYL-5-N-ACETYL OSELTAMIVIR ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10V6FRB9ME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole hydrochloride](/img/structure/B1431151.png)
![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431152.png)
![Methyl 2-([2-(piperidin-2-YL)ethyl]sulfanyl)acetate hydrochloride](/img/structure/B1431153.png)
![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431155.png)
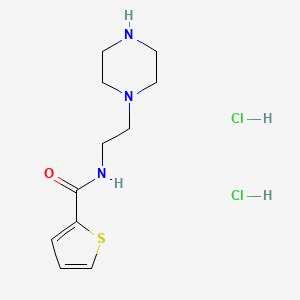
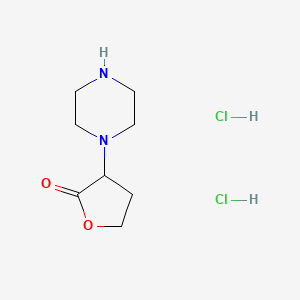
![4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431161.png)
![2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431162.png)
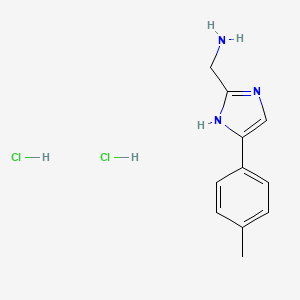
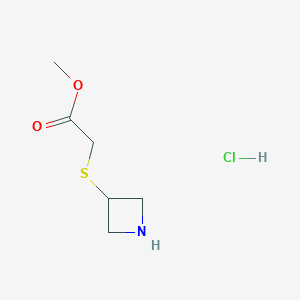
![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431166.png)
![4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431167.png)
![4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride](/img/structure/B1431168.png)
